molecular formula CH10Cl2Na2O10P2 B160108 Bonefos CAS No. 88416-50-6

Bonefos

カタログ番号 B160108
CAS番号: 88416-50-6
分子量: 360.91 g/mol
InChIキー: XWHPUCFOTRBMGS-UHFFFAOYSA-L
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bonefos, also known as clodronate, belongs to a family of medications known as bisphosphonates . It is used to treat hypercalcemia (high blood calcium) for people who have cancer. Clodronate is also used to treat cancer that has spread to bones (bone metastases) due to different types of tumors . It works by reducing the breakdown of bone .


Synthesis Analysis

Bisphosphonates, the class of drugs to which Bonefos belongs, are able to slow or prevent osteoporosis by triggering cell death in osteoclasts . These are naturally occurring cells responsible for breaking down bone so that osteoblasts can rebuild them .


Chemical Reactions Analysis

Bisphosphonates, including Bonefos, are known to act primarily on bone tissue . Their major pharmacological action is the inhibition of bone resorption . The methods presented in the source can be used to analyze any chemical or stoichiometric reaction network .


Physical And Chemical Properties Analysis

Bonefos, or sodium clodronate, is a white to off-white, odorless powder . It is freely soluble in water, slightly soluble in methanol, very slightly soluble in dehydrated alcohol, and insoluble in toluene, acetone, and diethylether .

科学的研究の応用

Bone Regeneration

Bonefos, also known as clodronate disodium, has been extensively used in research focusing on bone regeneration. It inhibits osteoclast activity, thereby preventing bone resorption. This property makes it beneficial in the treatment of bone diseases and in improving survival rates in patients with primary breast cancer (Dando & Wiseman, 2004). Additionally, studies have shown its effectiveness in preventing bone metastases and its role in the treatment of operable breast cancer (Powles et al., 2004).

Methodological Advances in Bone Research

Bonefos is part of broader advancements in bone research, which is a dynamic field encompassing various disciplines. Studies highlight the importance of methodological considerations like sample size estimation, biases, and the analysis of longitudinal data in bone research (Nguyen, 2020).

Role in Osteoporosis Treatment

Research on Bonefos in the context of osteoporosis has been significant. It helps in reducing the risk of bone metastases, which is crucial in the management of osteoporosis-related complications (Powles et al., 2006). This aspect of Bonefos contributes to its wider application in bone health and disease management.

Osteoblast Proliferation and Differentiation

Studies on human osteoprogenitor growth and differentiation indicate the potential of Bonefos in enhancing osteoblast proliferation and differentiation. This is crucial for developing therapeutic strategies for bone regeneration and repair (Yang et al., 2001).

Safety And Hazards

Bisphosphonates, including Bonefos, are associated with serious oesophageal adverse reactions including oesophagitis, oesophageal ulcers, oesophageal strictures, and oesophageal erosions . Warnings about the risk of oesophageal reactions with Bonefos and clear instructions on how to take these medicines are provided in their product information .

将来の方向性

Bonefos is no longer being manufactured for sale in Canada . For brands that may still be available, search under clodronate . If you are using this medication, speak with your doctor or pharmacist for information about your treatment options .

特性

IUPAC Name

disodium;[dichloro-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate;tetrahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4Cl2O6P2.2Na.4H2O/c2-1(3,10(4,5)6)11(7,8)9;;;;;;/h(H2,4,5,6)(H2,7,8,9);;;4*1H2/q;2*+1;;;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHPUCFOTRBMGS-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(P(=O)(O)[O-])(P(=O)(O)[O-])(Cl)Cl.O.O.O.O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH10Cl2Na2O10P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40237035
Record name Clodronate disodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40237035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bonefos

CAS RN

88416-50-6
Record name Clodronate disodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088416506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clodronate disodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40237035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name disodium [dichloro-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate tetrahydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLODRONATE DISODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N030400H8J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bonefos
Reactant of Route 2
Bonefos
Reactant of Route 3
Bonefos
Reactant of Route 4
Bonefos
Reactant of Route 5
Bonefos
Reactant of Route 6
Bonefos

Citations

For This Compound
1,200
Citations
H Puolijoki, J Herrala, K Liippo, M Raitio… - Osteoporosis …, 1996 - Springer
Biphosphonates has proven to be effective drugs for post menopausal osteoporosis. The objective of the present double-blind placebo-controlled one year study was to evaluate the …
Number of citations: 1 link.springer.com
A Katzav, H Bina, R Aronovich, J Chapman - Immunologic research, 2013 - Springer
Experimental autoimmune neuritis (EAN) serves as an animal model for human Gullain–Barre syndrome (GBS), an autoimmune disease causing demyelination and inflammation of …
Number of citations: 11 link.springer.com
SU Jin, YOU Changxuan, CAI Shaoxi… - Zhongguo Fei Ai Za …, 2002 - search.proquest.com
… Bonefos; and twenty cases combined 89SrCl2 with Bonefos. Results The total relief rate of the bone pain: the 89SrCl2 group was 84.2%, and the Bonefos … %, the Bonefos group was …
Number of citations: 5 search.proquest.com
M Bonefos - The Philosophical Magazine, 1806 - scholar.archive.org
TowaaDs the commencement of last year, a person accused of a capital crime was conducted to the prison of Perpignan and shut up in a celt, the capacity of which was about 6o or 65 …
Number of citations: 2 scholar.archive.org
K Villikka, K Perttunen, J Rosnell, H Ikvalko, H Vaho… - Bone, 2002 - Elsevier
… of the intravenous dose of Bonefos. The minimum absolute bioavailability of Bonefos 2 × 400 … The corresponding values for Bonefos 4 × 400 mg capsules were 0.83%, 13.60%, and 2.14…
Number of citations: 35 www.sciencedirect.com
KM Abdulkadyrov, SS Bessmel'tsev - Terapevticheskii Arkhiv, 1993 - europepmc.org
A clinical trial of a new drug bonefos (Leiras, Finland) in 13 patients with multiple myeloma confirmed its potent analgetic effect. Alleviation of ostealgia was seen as early as the …
Number of citations: 2 europepmc.org
I Lastůvková, Z Adam - Vnitrni Lekarstvi, 2002 - europepmc.org
The tolerance of Bonefos was assessed by means of a questionnaire completed by 87 (76.3%) of 114 addressed patients with multiple myeloma who use this drug for prolonged periods…
Number of citations: 2 europepmc.org
MT Bakowski, MF Spittle - Bone and Mineral, 1992 - Elsevier
Number of citations: 4
BP Monograph - BONEFOS-PM-ENG-PT3 …
Number of citations: 65
BP Monograph - revised September, 2011
Number of citations: 6

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。